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molecular formula C17H17NO3 B8561755 N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide

Cat. No. B8561755
M. Wt: 283.32 g/mol
InChI Key: PZRQJISLMDNNOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04001244

Procedure details

Substitution of an equivalent quantity of N-(3,4-methylenedioxyphenethyl)benzamide or N-(3,4-ethylenedioxyphenethyl)benzamide for the substituted benzamide called for in the first paragraph of this example and substantial repetition of the procedure there detailed affords 6,7-methylenedioxy-1-phenyl-3,4-dihydroisoquinoline or 6,7-ethylenedioxy-1-phenyl-3,4-dihydroisoquinoline, respectively.
Name
N-(3,4-methylenedioxyphenethyl)benzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
substituted benzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:20][C:19]2[CH:18]=[CH:17][C:5]([CH2:6][CH2:7][NH:8][C:9](=O)[C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=3)=[CH:4][C:3]=2[O:2]1.[CH2:21]1[CH2:41][O:40][C:39]2[CH:38]=[CH:37][C:25]([CH2:26][CH2:27][NH:28][C:29](=O)[C:30]3[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=3)=[CH:24][C:23]=2[O:22]1>>[CH2:1]1[O:20][C:19]2[CH:18]=[C:17]3[C:5]([CH2:6][CH2:7][N:8]=[C:9]3[C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=3)=[CH:4][C:3]=2[O:2]1.[CH2:21]1[CH2:41][O:40][C:39]2[CH:38]=[C:37]3[C:25]([CH2:26][CH2:27][N:28]=[C:29]3[C:30]3[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=3)=[CH:24][C:23]=2[O:22]1

Inputs

Step One
Name
N-(3,4-methylenedioxyphenethyl)benzamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1OC=2C=C(CCNC(C3=CC=CC=C3)=O)C=CC2O1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1OC=2C=C(CCNC(C3=CC=CC=C3)=O)C=CC2OC1
Step Three
Name
substituted benzamide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1OC=2C=C3CCN=C(C3=CC2O1)C1=CC=CC=C1
Name
Type
product
Smiles
C1OC=2C=C3CCN=C(C3=CC2OC1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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